

A Comparative Guide to the Analytical Profile of N-Ethylmethylamine and Its Alternatives

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This guide provides a comprehensive comparison of the analytical data for **N-Ethylmethylamine** (NMEA), a secondary aliphatic amine, with its common alternatives, diethylamine (DEA) and dimethylamine (DMA). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical and spectral properties of these compounds for identification, quantification, and quality control purposes.

Physicochemical Properties

N-Ethylmethylamine is a colorless, volatile, and flammable liquid with a characteristic amine-like odor.[1][2] It is soluble in water and is classified as a corrosive compound.[1] The following table summarizes and compares the key physicochemical properties of **N-Ethylmethylamine** with diethylamine and dimethylamine.



Property	N- Ethylmethylamine	Diethylamine	Dimethylamine
Molecular Formula	C ₃ H ₉ N[3][4]	C4H11N[5]	C ₂ H ₇ N[6]
Molecular Weight	59.11 g/mol [3][4][7]	73.14 g/mol [8]	45.08 g/mol
Boiling Point	36-37 °C[3][4][7]	55-56 °C[5][8]	7 °C
Melting Point	~ -71 °C[3][4]	-50 °C[5][8]	-93 °C
Density	0.688 g/mL at 25 °C[3]	0.707 g/mL at 25 °C[8]	0.680 g/mL at 0 °C
Refractive Index	n20/D 1.374	n20/D 1.385[8]	n/a
Vapor Pressure	8.53 psi at 20 °C[7]	180 mmHg at 20 °C[8]	1520 mmHg at 25 °C
pKa of Conjugate Acid	10.9 (25 °C)[3]	10.93	10.73
Flash Point	< -34 °C[3]	< -28 °C	Gas
Solubility in Water	Highly soluble[3]	Miscible[5]	Very soluble

Analytical Characterization of N-Ethylmethylamine

The structural elucidation and identification of **N-Ethylmethylamine** are routinely performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **N-Ethylmethylamine** shows four distinct signals, corresponding to the four different chemical environments of the hydrogen atoms.[9] The integrated signal proton ratio is 3:1:2:3, which aligns with its structural formula.[9]
- ¹³C NMR: The carbon-13 NMR spectrum displays three separate chemical shift lines, indicating the three different chemical environments of the carbon atoms in the molecule.[10]

2.2. Infrared (IR) Spectroscopy



The IR spectrum of **N-Ethylmethylamine** provides valuable information about its functional groups. Key absorption bands are expected for N-H, C-H, and C-N bond vibrations.[11] The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule, allowing for its specific identification.[11]

2.3. Mass Spectrometry (MS)

Mass spectrometry of **N-Ethylmethylamine** results in a distinctive fragmentation pattern. The molecular ion peak is observed, and the fragmentation typically involves the loss of alkyl groups.[12] The base peak is often the m/z 44 ion, resulting from the loss of a methyl group from the parent molecular ion.[12]

Summary of Key Spectral Data for N-Ethylmethylamine:

Spectroscopic Technique	Key Features and Observations	
¹ H NMR	4 principal peaks with an integrated ratio of 3:1:2:3.[9]	
¹³ C NMR	3 distinct chemical shifts corresponding to the 3 different carbon environments.[10]	
IR Spectroscopy	Characteristic absorptions for C-H stretching (~3000-2800 cm ⁻¹), N-H vibrations (~1650-1580 cm ⁻¹), and C-N stretching (1250-1020 cm ⁻¹). [11]	
Mass Spectrometry	Molecular ion peak and a base peak at m/z 44.	

Experimental Protocols for the Analysis of Secondary Amines

A variety of analytical methods are available for the identification and quantification of secondary amines like **N-Ethylmethylamine** and its alternatives.

3.1. Chromatographic Methods



- Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Nitrogen-Specific Detector (NPD), is a common method for the analysis of volatile aliphatic amines.[13] For enhanced sensitivity and specificity, GC can be coupled with Mass Spectrometry (GC-MS).[8]
- High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for analyzing amines. Often, a derivatization step is employed to make the amines detectable by UV or fluorescence detectors, which increases the specificity and stability of the analysis.[6]
 An ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method has been developed for the rapid and sensitive determination of various amines, including N-Ethylmethylamine, in water samples.[14]

3.2. Spectroscopic Methods

As detailed in the previous section, NMR, IR, and MS are the primary spectroscopic methods used for the structural elucidation and confirmation of secondary amines.

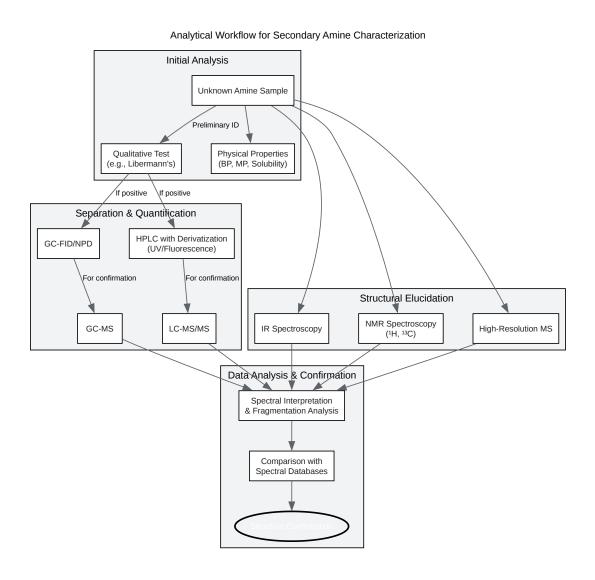
3.3. Qualitative Tests

 Libermann's Nitrosamine Test: This is a chemical test used to detect the presence of secondary amines. The reaction of a secondary amine with nitrous acid (generated in situ from sodium nitrite and an acid) forms a yellow oily N-nitrosamine. This product then gives a characteristic color change upon reaction with phenol and sulfuric acid, indicating a positive test.

Analytical Workflow for Secondary Amine Characterization

The following diagram illustrates a typical workflow for the characterization and identification of a secondary amine sample.





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